molecular formula C9H14BNO3 B8184668 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Cat. No.: B8184668
M. Wt: 195.03 g/mol
InChI Key: KGAFKNMUKHCKGX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-12-6-11-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAFKNMUKHCKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The protocol begins with 4-bromooxazole reacting with bis(pinacolato)diboron (B~2~Pin~2~) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl~2~) and potassium acetate (KOAc) in dioxane at reflux. The base facilitates transmetallation, while the palladium complex mediates the oxidative addition and reductive elimination steps.

Table 1: Representative Suzuki-Miyaura Borylation Conditions

SubstrateBoron SourceCatalystBaseSolventTemperatureTimeYield
4-BromooxazoleB~2~Pin~2~Pd(dppf)Cl~2~KOAcDioxane100°C2 h74%

After reflux, the mixture is diluted with diethyl ether, washed with water, and purified via silica gel chromatography to isolate the product. This method achieves moderate yields but requires halogenated precursors, which may necessitate additional synthesis steps.

Iridium-Catalyzed C–H Borylation

Direct functionalization of oxazole via C–H activation offers a streamlined route to 4-borylated derivatives. Iridium complexes, such as [Ir(OMe)(COD)]~2~, catalyze regioselective borylation at the 4-position under mild conditions.

Catalytic System and Substrate Scope

The iridium catalyst, paired with ligands like 1,2-bis(dimethylphosphino)ethane, activates the oxazole’s C–H bond, enabling boron insertion. The reaction proceeds in tetrahydrofuran (THF) or pentane at room temperature, avoiding harsh conditions.

Table 2: Iridium-Catalyzed Borylation Parameters

CatalystLigandSolventTemperatureTimeYield
[Ir(OMe)(COD)]~2~1,2-Bis(dimethylphosphino)ethaneTHF25°C12 h68%

This method’s regioselectivity arises from the oxazole’s electronic profile, where the 4-position is more electrophilic. Post-reaction, the crude product is washed with pentane and purified via distillation or chromatography.

Nucleophilic Substitution of Oxazole Triflates

Triflate (trifluoromethanesulfonyloxy) groups at the 4-position of oxazole serve as superior leaving groups for boron nucleophiles. This approach leverages palladium catalysis to replace triflates with pinacol boronate groups.

Optimization and Limitations

Using 4-trifluoromethanesulfonyloxyoxazole as the substrate, the reaction employs B~2~Pin~2~ and Pd(OAc)~2~ in dioxane. The triflate’s high reactivity allows milder temperatures (80°C) compared to bromide precursors.

Table 3: Triflate Substitution Reaction Details

SubstrateBoron SourceCatalystSolventTemperatureYield
4-TriflateoxazoleB~2~Pin~2~Pd(OAc)~2~Dioxane80°C81%

While this method offers higher yields, the synthesis of triflate precursors requires additional steps, such as treating oxazolones with triflic anhydride.

Cyclization of Boronate-Containing Precursors

Constructing the oxazole ring from boronate-functionalized precursors presents an alternative route. For instance, condensing a boronate-containing carboxylic acid derivative with an amino compound forms the oxazole core while retaining the boronate group.

Condensation Reaction Parameters

The reaction uses toluene or dichloromethane as solvents and a condensing agent (e.g., EDC or DCC) to facilitate amide bond formation. Cyclization occurs at temperatures ranging from −20°C to 60°C over 0.1–5 days.

Table 4: Cyclization Approach Conditions

Carboxylic Acid DerivativeAmino CompoundCondensing AgentSolventTemperatureTimeYield
Boronate-acidAmino-esterEDCToluene40°C24 h55%

This method’s modularity allows for structural diversification but suffers from lower efficiency due to competing side reactions.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison Based on Efficiency and Scalability

MethodYield RangeScalabilityCostPurification Complexity
Suzuki-Miyaura70–80%HighModerateChromatography
Ir-Catalyzed C–H Borylation65–70%ModerateHighDistillation
Triflate Substitution80–85%LowHighChromatography
Cyclization50–60%LowLowFiltration

The Suzuki-Miyaura method balances yield and scalability, making it ideal for industrial applications. In contrast, Ir-catalyzed borylation excels in step economy but faces challenges with catalyst cost. Triflate substitution, while high-yielding, is limited by precursor availability .

Chemical Reactions Analysis

Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids.

    Reduction: Boron-containing alcohols.

    Substitution: Aryl-substituted oxazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. The incorporation of the dioxaborolane moiety into oxazole structures has been shown to enhance their cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds containing the oxazole ring have demonstrated significant cytotoxicity against glioblastoma cell lines. In one study, specific derivatives exhibited apoptosis-inducing properties by damaging DNA in cancer cells .
  • In Vivo Studies : Animal models have been used to evaluate the effectiveness of these compounds in reducing tumor growth and metastasis. The results indicate promising therapeutic potential for derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole .

Antidiabetic Properties

Research has also explored the antidiabetic potential of oxazole derivatives. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels and improve insulin sensitivity . This suggests that compounds like this compound may serve as leads for developing new antidiabetic medications.

Materials Science Applications

The unique properties of this compound extend beyond biological applications. Its utility in materials science is notable:

Organic Electronics

Due to its electron-rich nature and ability to form stable complexes with metals, this compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron compounds can enhance charge transport properties and overall device efficiency.

Fluorescent Materials

The fluorescent properties of certain oxazole derivatives make them suitable for applications in sensors and imaging technologies. The ability to tune their emission spectra through structural modifications allows for tailored applications in biochemical sensing .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity , Significant cytotoxic effects against glioblastoma cell lines observed.
Antidiabetic Properties Compounds demonstrated glucose-lowering effects in Drosophila models.
Organic Electronics Enhanced charge transport properties noted in OLED applications.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in catalytic processes and organic synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
  • CAS No.: 942070-84-0
  • Molecular Formula: C₉H₁₄BNO₃
  • Molecular Weight : 195.02 g/mol
  • Structure : Comprises an oxazole ring (five-membered heterocycle with two oxygen atoms) substituted at the 4-position with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Comparison with Structural Analogs

Heterocyclic Boronate Esters with Varying Core Structures

Compound Heterocycle CAS No. Molecular Weight (g/mol) Key Applications References
This compound Oxazole 942070-84-0 195.02 OLEDs, donor-acceptor dyads
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole N/A 259.12 Pharmaceutical intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole 837392-66-2 245.08 Polymer chemistry, sensors
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Benzoxazole 439090-73-0 317.17 Fluorescent dyes, metal-organic frameworks

Key Differences :

  • Electronic Properties :
    • Oxazole and thiazole derivatives exhibit distinct electronic profiles due to oxygen (oxazole) vs. sulfur (thiazole) heteroatoms. Thiazole-based boronates show higher electron-withdrawing capacity, enhancing reactivity in cross-coupling reactions .
    • Benzo-fused derivatives (e.g., benzoxazole, benzoisoxazole) exhibit extended π-conjugation, improving charge transport in optoelectronic materials .
  • Synthetic Accessibility :

    • Oxazole and thiazole boronates are synthesized via Suzuki coupling or halogen-lithium exchange , while benzo-fused analogs require multi-step protocols involving aryl halide precursors .
  • Thermal Stability: Benzo-fused boronates (e.g., CAS 837392-66-2) demonstrate higher thermal stability (>200°C) compared to non-fused oxazole analogs (<150°C), making them suitable for high-temperature applications .

Substituted Phenyl-Boronate Analogs

Compound Substituent CAS No. Molecular Weight (g/mol) Applications References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -CN 1000339-10-5 229.09 Organic semiconductors
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride -COCl N/A 236.49 Polymer crosslinking
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylanisole -OCH₃ N/A 234.11 Liquid crystals

Comparative Reactivity :

  • Electron-Withdrawing Groups (e.g., -CN, -COCl) : Enhance electrophilicity of the boronate, accelerating Suzuki-Miyaura coupling .
  • Electron-Donating Groups (e.g., -OCH₃) : Reduce reactivity but improve solubility in polar solvents .

Boronate Esters with Functionalized Side Chains

Compound Side Chain CAS No. Molecular Weight (g/mol) Applications References
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Dimethoxyethyl 864754-40-5 296.15 Drug delivery systems
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethyl)-1,2-oxazole Trifluoroethyl 1231934-47-6 259.12 Fluorinated polymers

Functional Advantages :

  • Dimethoxyethyl Groups : Improve water solubility for biomedical applications .
  • Trifluoroethyl Groups : Introduce hydrophobicity and chemical resistance in fluorinated materials .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their unique reactivity and ability to form stable complexes with biomolecules. This article aims to delve into the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11H15BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • Structure : The compound contains a dioxaborolane moiety which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Anticancer Activity :
    • Studies have shown that boron compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects across various cancer cell lines with IC50 values ranging from 0.56 µM to 1.0 µM .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Boron-containing compounds are known to interact with serine proteases and other enzymes through reversible covalent bonding .
  • Reactive Oxygen Species (ROS) Modulation :
    • There is evidence suggesting that boron compounds can modulate oxidative stress pathways by influencing ROS levels within cells. This modulation can lead to enhanced apoptosis in cancer cells while sparing normal cells .

Biological Activity Data Table

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeHL-60 (human myeloid leukemia)0.56
Tubulin inhibitionVarious cancer cell lines1.0
Enzyme inhibitionSerine proteasesNot specified
ROS modulationA549 (lung adenocarcinoma)Not specified

Case Study 1: Anticancer Properties

In a study examining the effects of boron compounds on human cancer cell lines, it was found that derivatives of oxazole exhibited potent anticancer activity by inducing apoptosis through the activation of caspase pathways. The study highlighted the role of the dioxaborolane moiety in enhancing the binding affinity to tubulin and promoting cell cycle arrest .

Case Study 2: Enzyme Interaction

Another research focused on the enzyme inhibitory properties of boron-containing compounds demonstrated that these compounds could effectively inhibit serine proteases involved in cancer metastasis. The findings suggest a potential therapeutic application in targeting metastatic cancer processes .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts. For example, intermediates such as triphenylamine (TPA) or substituted aryl boronic acids are coupled with oxazole derivatives under inert conditions. A common procedure involves using Pd(PPh₃)₄ as the catalyst, Na₂CO₃ as the base, and a solvent system of toluene/ethanol/water (3:1:1) at reflux (80–90°C) for 12–24 hours . Purification often employs column chromatography with hexanes/EtOAC (+ 0.25% Et₃N) to isolate the product .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR spectroscopy : To verify substituent integration and boron-adjacent proton shifts.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, particularly for boronate-containing compounds .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

For example, column-purified derivatives of this compound have been validated via ¹H-NMR using internal standards like mesitylene .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into complex organic frameworks (e.g., OLED materials)?

Low yields (e.g., 27% in one study ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Testing PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance coupling efficiency.
  • Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity.
  • Pre-activation of boronate esters : Using K₃PO₄ or Cs₂CO₃ to stabilize the boronate intermediate.

For OLED applications, coupling with electron-deficient aryl groups (e.g., cyano or triazine) requires precise stoichiometry control to avoid oligomerization .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

Contradictions in NMR or crystallographic data may stem from:

  • Dynamic exchange in solution : Boronate esters can exhibit fluxional behavior, leading to split peaks. Using low-temperature NMR (e.g., –40°C) or deuterated DMSO can mitigate this .
  • Crystallographic twinning : SHELXD or SHELXE software can resolve ambiguities in high-symmetry space groups .

Q. What methodologies enable the use of this compound in stereoselective syntheses (e.g., homoallylic alcohols)?

The boronate group facilitates chelation-controlled allylboration . For example, in γ,δ-bisboryl-substituted syn-homoallylic alcohols, the compound reacts with aldehydes under Et₃B catalysis, achieving >80% diastereoselectivity. Key steps include:

  • Silane protection of hydroxyl groups to prevent boronate hydrolysis.
  • Column chromatography with silica gel modified with 1% Et₃N to separate stereoisomers .

Troubleshooting Common Challenges

  • Low coupling efficiency : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for electron-rich substrates.
  • Boronate hydrolysis : Use anhydrous solvents and Schlenk-line techniques.
  • Crystallization failure : Seed with microcrystals from slow evaporation in hexanes/DCM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

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